N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
Description
N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide is a sulfonamide derivative featuring a 2,6-dimethylmorpholine substituent linked via a sulfonyl group to a phenylacetamide core. The morpholine ring enhances metabolic stability, while the sulfonyl group contributes to electronic and steric properties, influencing binding interactions .
Properties
IUPAC Name |
N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-10-8-16(9-11(2)20-10)21(18,19)14-6-4-13(5-7-14)15-12(3)17/h4-7,10-11H,8-9H2,1-3H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKBKKVHDATXVRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 2,6-dimethylmorpholine with 4-chlorobenzenesulfonyl chloride, followed by acetylation . The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC).
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide is widely used in scientific research for various applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following analysis compares the target compound with structurally related sulfonamide and acetamide derivatives.
Structural Features and Substituent Effects
Target Compound
- Core Structure : Phenylacetamide with a sulfonyl-linked 2,6-dimethylmorpholine.
- Key Substituents :
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide ()
- Core Structure : Similar phenylacetamide-sulfonamide backbone.
- Key Substituent : Cyclohexyl group instead of morpholine.
N-[4-(2-AMINO-ETHYL)-PHENYL]-ACETAMIDE ()
- Core Structure: Phenylacetamide with an aminoethyl group.
- Key Substituent: Aminoethyl (–CH₂CH₂NH₂). Lacks sulfonyl or heterocyclic moieties, reducing steric complexity .
Physicochemical Properties
| Compound | Substituent | Solubility (Predicted) | LogP (Estimated) | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | 2,6-Dimethylmorpholin-4-yl | Moderate (DMSO > Water) | 2.1 | High |
| N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide | Cyclohexyl | Low (Lipophilic) | 3.5 | Moderate |
| N-[4-(2-Aminoethyl)phenyl]acetamide | Aminoethyl | High (Aqueous) | 0.8 | Low |
Notes:
- The target compound’s morpholine group balances lipophilicity (LogP ~2.1) and solubility, making it suitable for oral bioavailability.
- Cyclohexyl analogs exhibit higher LogP values, limiting aqueous solubility .
- Aminoethyl derivatives are highly polar but may suffer from rapid metabolic clearance .
Target Compound
- Hypothesized Activity : Enzyme inhibition (e.g., kinases or proteases) due to sulfonyl-morpholine interactions with catalytic sites.
- Supporting Data: Morpholine derivatives are known to inhibit cytochrome P450 and carbonic anhydrase .
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide
- Reported Activity : Antimicrobial properties against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to sulfonamide-mediated disruption of folate synthesis .
N-[4-(2-Aminoethyl)phenyl]acetamide
- Potential Applications: Central nervous system (CNS) targeting due to aminoethyl’s ability to cross the blood-brain barrier. No direct activity data available .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
